molecular formula C22H28N2O2 B2810187 3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione CAS No. 881482-85-5

3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione

Cat. No. B2810187
CAS RN: 881482-85-5
M. Wt: 352.478
InChI Key: PHLHBPIOWMXUBQ-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione, also known as PCPDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrrolidine family of compounds and is commonly used as a pharmacological tool in various studies.

Scientific Research Applications

Synthesis and Anticancer Activity

Pyrrolidine dione derivatives have been synthesized and evaluated for their anticancer activity. For example, efficient synthesis methods have been developed for piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, demonstrating good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).

Anticonvulsant Activity

Research on pyrrolidine-2,5-dione derivatives has also explored their potential as anticonvulsant agents. Studies have identified compounds with significant anticonvulsant activity, showcasing their potential in developing new treatments for epilepsy and related disorders (Rybka et al., 2017).

Synthesis and Structural Analysis

The synthesis of piperidine and pyrrolidine derivatives has been a subject of interest, with studies focusing on developing efficient synthetic methods. These efforts aim to provide valuable intermediates for further pharmaceutical and medicinal chemistry research (Smaliy et al., 2011).

properties

IUPAC Name

1-(4-methylphenyl)-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16-9-11-17(12-10-16)24-21(25)15-19(22(24)26)18-7-3-4-8-20(18)23-13-5-2-6-14-23/h8-12,18-19H,2-7,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLHBPIOWMXUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione

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